2-Ethoxy-5-methyl-5-nitro-1,3,2-dioxaphosphinane
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Overview
Description
2-Ethoxy-5-methyl-5-nitro-1,3,2-dioxaphosphinane is a chemical compound characterized by its unique structure, which includes a dioxaphosphinane ring with ethoxy, methyl, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methyl-5-nitro-1,3,2-dioxaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphoramide with an alkylating agent in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-methyl-5-nitro-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amines, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-5-methyl-5-nitro-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methyl-5-nitro-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the ethoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Ethoxy-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide
- 5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl
Comparison: Compared to similar compounds, this compound is unique due to its specific substituents, which confer distinct chemical and physical properties. For instance, the presence of the ethoxy group can influence its solubility and reactivity compared to compounds with different alkyl groups.
Properties
CAS No. |
61996-89-2 |
---|---|
Molecular Formula |
C6H12NO5P |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-5-nitro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C6H12NO5P/c1-3-10-13-11-4-6(2,5-12-13)7(8)9/h3-5H2,1-2H3 |
InChI Key |
QWSOPCDPQBGRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OCC(CO1)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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